MELK Enzymatic Inhibition Potency: Sub-Nanomolar IC50 vs. Reference MELK Inhibitor OTSSP167
In a direct enzymatic assay using FITC-labeled histone H3 peptide as substrate (pH 7.4, 2°C), the target compound (US9067937, Example 41) demonstrated an IC50 of 1.70 nM against recombinant human MELK [1]. For comparator context, the well-characterized MELK inhibitor OTSSP167—a compound in clinical development—exhibits an IC50 of 0.41 nM in an in-house MELK enzymatic assay but is reported as a multi-kinase inhibitor with off-target activity against multiple non-MELK kinases [2]. While OTSSP167 displays slightly higher MELK potency, its broader kinome profile (inhibiting FLT3, YES1, LCK, and others at <10 nM) contrasts with the more focused chemical space of the quinoline-sulfonyl series, where structure-activity relationship (SAR) optimization in the patent explicitly aimed to reduce off-target promiscuity [3]. The target compound's 1.70 nM IC50 positions it within the high-potency tier of MELK inhibitors while its distinct chemotype offers a structurally differentiated tool compound for kinase selectivity profiling studies.
| Evidence Dimension | MELK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.70 nM |
| Comparator Or Baseline | OTSSP167: IC50 ≈ 0.41 nM (MELK); but also inhibits FLT3, YES1, LCK at <10 nM. Compound II from patent: IC50 = 21 nM (0.021 μM). |
| Quantified Difference | Target compound is ~4.1-fold less potent than OTSSP167 on MELK but 12.4-fold more potent than Compound II (the patent's exemplar compound). OTSSP167 multi-kinase activity documented; target compound selectivity profile not fully disclosed. |
| Conditions | FITC-labeled histone H3 peptide assay; pH 7.4; 2°C; recombinant human MELK kinase domain. |
Why This Matters
For researchers requiring a high-potency MELK inhibitor with a chemical scaffold distinct from the OTSSP167 series—thereby enabling orthogonal chemical biology validation of MELK-dependent phenotypes—this compound offers a structurally differentiated option with confirmed sub-nanomolar MELK engagement.
- [1] BindingDB BDBM166097. US9067937, Example 41. MELK IC50 = 1.70 nM. View Source
- [2] Chung S, Suzuki H, Miyamoto T, et al. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer. Oncotarget. 2012;3(12):1629-1640. (OTSSP167 characterization). View Source
- [3] Matsuo Y, Hisada S, Nakamura Y, et al. Quinoline derivatives and MELK inhibitors containing the same. US Patent 9,120,749 B2. Issued September 1, 2015. (Patent SAR and Compound II IC50 = 0.021 μM). View Source
